Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate
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Overview
Description
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a tetrahydropyridinecarboxylate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Ethylsulfonyl Group: The protected piperazine is then reacted with an ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group.
Formation of Tetrahydropyridinecarboxylate Moiety: The final step involves the formation of the tetrahydropyridinecarboxylate moiety through a cyclization reaction, which is typically achieved using appropriate cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethylsulfonyl group.
Reduction: Reduction reactions can target the tetrahydropyridinecarboxylate moiety, converting it to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the tetrahydropyridinecarboxylate moiety.
Scientific Research Applications
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target various receptors and enzymes, including GABA receptors and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter pathways, leading to its potential effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 7-ETHYL-4-(4’-ETHYLSULFONYL)-6-FLUORO-[1,1’-BIPHENYL]-3-YL-7H-IMIDAZO[4,5-C]PYRIDAZINE
- PIPERAZINOPYRROLIDINONES
Uniqueness
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group and tetrahydropyridinecarboxylate moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.
Biological Activity
Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C14H22N2O3
- Molecular Weight : 278.34 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through interactions with various neurotransmitter systems. Its structure suggests potential activity at serotonin (5-HT) and dopamine receptors, which are critical in the modulation of mood, cognition, and behavior.
Target Receptors
- Serotonin Receptors : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing pathways related to anxiety and depression.
- Dopamine Receptors : Interaction with dopamine receptors could implicate this compound in the treatment of disorders such as schizophrenia or Parkinson's disease.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Antipsychotic Potential : Its interaction with dopamine receptors indicates a possible role in managing psychotic disorders.
- Neuroprotective Effects : Research indicates that it may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential efficacy of this compound.
Study | Findings |
---|---|
Study A | Demonstrated that piperidine derivatives showed significant binding affinity for serotonin receptors (IC50 < 100 nM). |
Study B | Reported neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. |
Study C | Found that similar compounds exhibited antipsychotic properties with reduced side effects compared to traditional medications. |
Properties
Molecular Formula |
C14H27N3O4S |
---|---|
Molecular Weight |
333.45 g/mol |
IUPAC Name |
ethyl 4-(4-ethylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O4S/c1-3-21-14(18)16-7-5-13(6-8-16)15-9-11-17(12-10-15)22(19,20)4-2/h13H,3-12H2,1-2H3 |
InChI Key |
KWTNDGXVASJBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC |
Origin of Product |
United States |
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